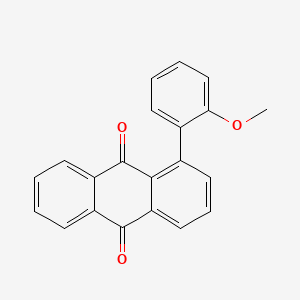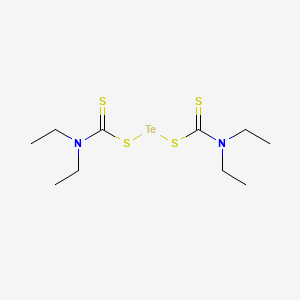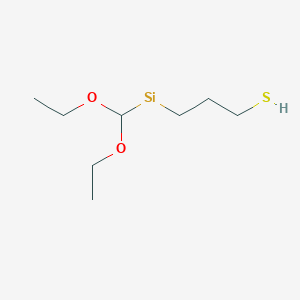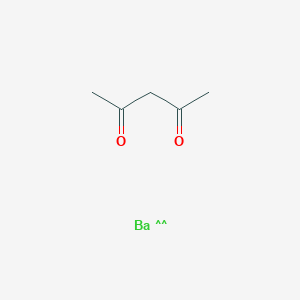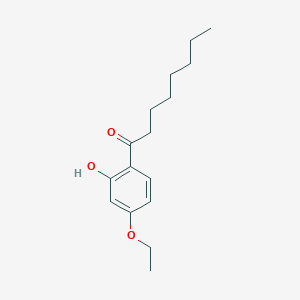
1-(4-Ethoxy-2-hydroxyphenyl)octan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-2-hydroxyphenyl)octan-1-one is an organic compound with the molecular formula C16H24O3 It is a ketone with a phenolic hydroxyl group and an ethoxy substituent on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-2-hydroxyphenyl)octan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxyphenol with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethoxy-2-hydroxyphenyl)octan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenols.
Aplicaciones Científicas De Investigación
1-(4-Ethoxy-2-hydroxyphenyl)octan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxy-2-hydroxyphenyl)octan-1-one involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ketone group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
4-Ethoxyphenol: Lacks the octanoyl group, making it less hydrophobic.
2-Hydroxyacetophenone: Contains a hydroxyl group and a ketone group but lacks the ethoxy and octanoyl groups.
4-Hydroxyacetophenone: Similar structure but lacks the ethoxy group.
Propiedades
Número CAS |
22198-47-6 |
|---|---|
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
1-(4-ethoxy-2-hydroxyphenyl)octan-1-one |
InChI |
InChI=1S/C16H24O3/c1-3-5-6-7-8-9-15(17)14-11-10-13(19-4-2)12-16(14)18/h10-12,18H,3-9H2,1-2H3 |
Clave InChI |
DECLJLXWJMFGNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C1=C(C=C(C=C1)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


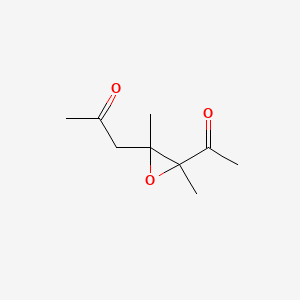
![dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)

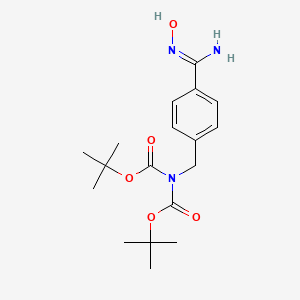
![(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B13817847.png)
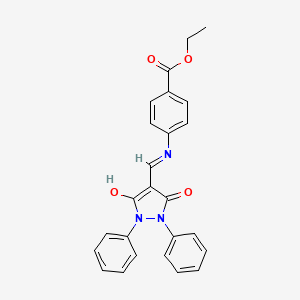
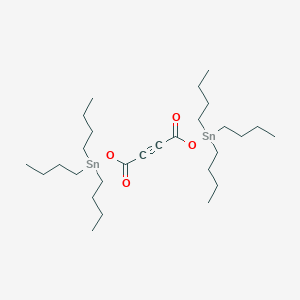
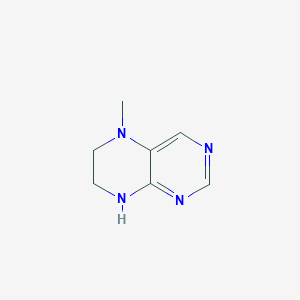
![Furo[3,4-f]benzothiazole-5,7-dione](/img/structure/B13817856.png)
